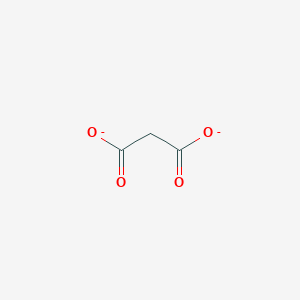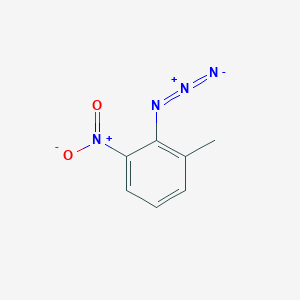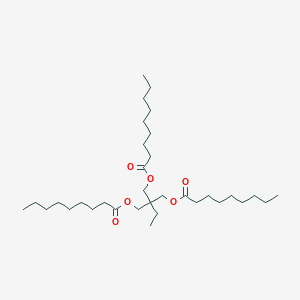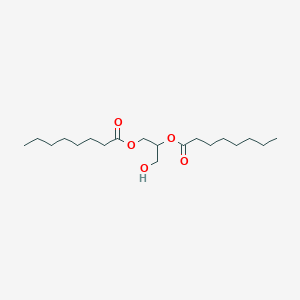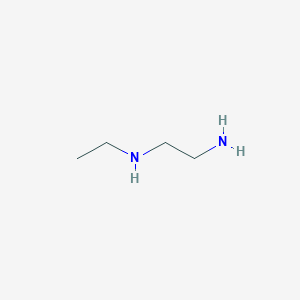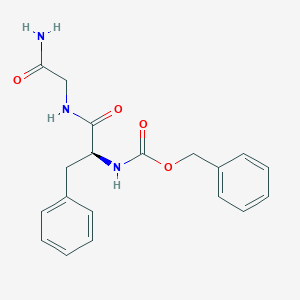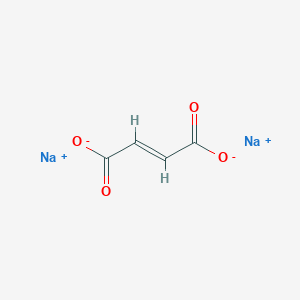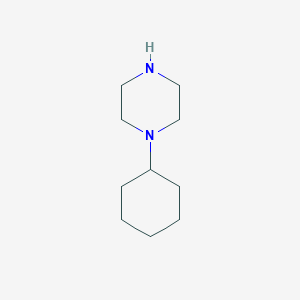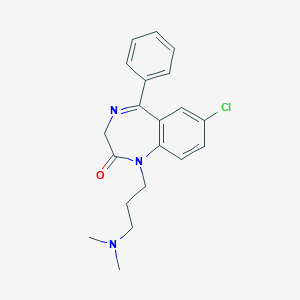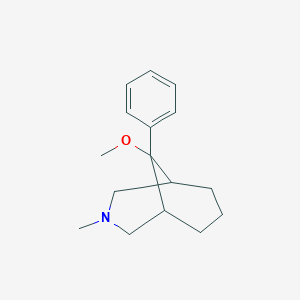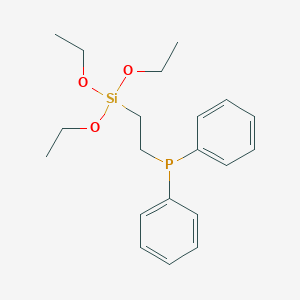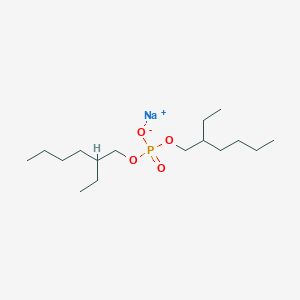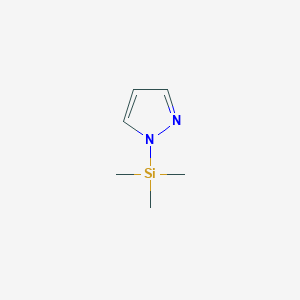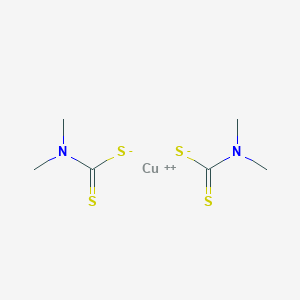![molecular formula C13H10O4 B093928 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one CAS No. 17226-76-5](/img/structure/B93928.png)
4-Methoxy-7-methylfuro[2,3-f]chromen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-7-methylfuro[2,3-f]chromen-9-one, also known as angelicin, is a natural compound found in several plants and fruits. It belongs to the class of furocoumarins, which are known for their photoactive properties. Angelicin has been extensively studied for its potential applications in scientific research, particularly in the fields of photochemistry, photobiology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one involves its ability to intercalate with DNA and form photoadducts upon exposure to UV light. The photoadducts can induce DNA damage and inhibit DNA replication, leading to cell death. Angelicin has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Angelicin has been shown to have several biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Angelicin has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one in lab experiments is its photoactive properties, which can be used to induce DNA damage and inhibit DNA replication. This property has been utilized in the study of DNA repair mechanisms and the development of photodynamic therapy for cancer treatment. However, one of the limitations of using 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one is its potential toxicity, particularly upon exposure to UV light. Careful handling and disposal of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one and its derivatives are necessary to prevent environmental contamination and human exposure.
Direcciones Futuras
There are several future directions for the study of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one, including the development of new photodynamic therapy agents for cancer treatment, the study of DNA repair mechanisms, and the development of new antimicrobial agents. Other potential applications of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one include the study of its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one.
Métodos De Síntesis
Angelicin can be synthesized from umbelliferone, a naturally occurring coumarin found in many plants. The synthesis involves the reaction of umbelliferone with methanol and sulfuric acid, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to yield 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one.
Aplicaciones Científicas De Investigación
Angelicin has been widely used in scientific research for its photoactive properties. It can intercalate with DNA and form photoadducts upon exposure to UV light, which can induce DNA damage and inhibit DNA replication. This property has been utilized in the study of DNA repair mechanisms and the development of photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
17226-76-5 |
|---|---|
Nombre del producto |
4-Methoxy-7-methylfuro[2,3-f]chromen-9-one |
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
4-methoxy-7-methylfuro[2,3-f]chromen-9-one |
InChI |
InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10(15-2)8-3-4-16-13(8)12/h3-6H,1-2H3 |
Clave InChI |
HIYREXJLOHUGTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C3C(=C(C=C2O1)OC)C=CO3 |
SMILES canónico |
CC1=CC(=O)C2=C3C(=C(C=C2O1)OC)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



